molecular formula C19H16ClNO3 B1326577 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 932886-77-6

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1326577
CAS No.: 932886-77-6
M. Wt: 341.8 g/mol
InChI Key: WELJVQJIIDSAOG-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16ClNO3 and a molecular weight of 341.8 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst.

    Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with an isopropoxyphenyl halide in the presence of a base.

    Carboxylation: The carboxylic acid group at the 4-position can be introduced through carboxylation reactions, such as the reaction of the quinoline derivative with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom at the 6-position can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinoline derivatives with higher oxidation states.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: It is used as a tool compound in biological studies to investigate the mechanisms of action of quinoline derivatives.

    Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid: This compound has a similar structure but with the isopropoxy group at the 2-position instead of the 3-position.

    6-Chloro-2-phenylquinoline-4-carboxylic acid: This compound lacks the isopropoxy group, making it less hydrophobic compared to 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid.

    2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid: This compound lacks the chlorine atom at the 6-position, which can affect its reactivity and biological activity.

Uniqueness

This compound is unique due to the presence of both the chlorine atom at the 6-position and the isopropoxyphenyl group at the 2-position. This combination of functional groups can enhance its biological activity and selectivity, making it a valuable compound for scientific research and pharmaceutical development.

Properties

IUPAC Name

6-chloro-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(22)23)15-9-13(20)6-7-17(15)21-18/h3-11H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELJVQJIIDSAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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